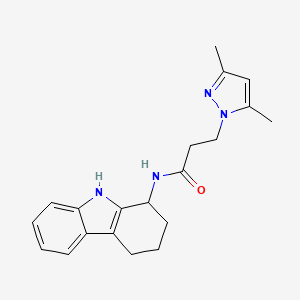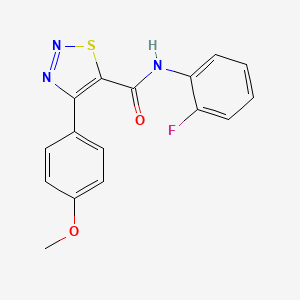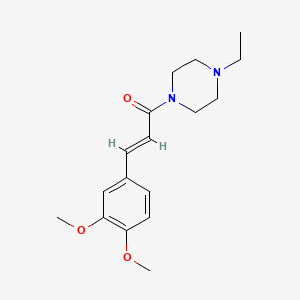![molecular formula C25H26N2O3S B11013725 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide](/img/structure/B11013725.png)
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and a sulfonyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and the piperidine derivative. The key steps include:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Preparation of the Piperidine Derivative: The piperidine derivative can be synthesized through the hydrogenation of pyridine or by other methods such as cyclization reactions.
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base.
Amidation: Finally, the sulfonylated piperidine is coupled with the biphenyl core through an amidation reaction using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The biphenyl core makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may interact with neurotransmitter receptors, while the biphenyl core can facilitate binding to hydrophobic pockets in proteins. This dual interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 4-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide is unique due to its combination of a biphenyl core and a sulfonyl-substituted piperidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H26N2O3S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3S/c1-19-6-5-17-27(18-19)31(29,30)24-15-13-23(14-16-24)26-25(28)22-11-9-21(10-12-22)20-7-3-2-4-8-20/h2-4,7-16,19H,5-6,17-18H2,1H3,(H,26,28) |
InChI Key |
OOFRZEQVLMDJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013643.png)


![7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11013660.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11013669.png)

![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11013679.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11013685.png)

![N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013701.png)
![ethyl 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B11013733.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013734.png)
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11013737.png)

